molecular formula C13H17NO6S B2891347 [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid CAS No. 721418-09-3

[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid

Cat. No.: B2891347
CAS No.: 721418-09-3
M. Wt: 315.34
InChI Key: RPZLZRBTEXGDMP-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid (IUPAC name: 2-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetic acid) features a phenyl ring substituted with a methoxy group at position 4, a morpholine sulfonyl group at position 3, and an acetic acid side chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZLZRBTEXGDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic Acid

Molecular Architecture and Functional Groups

The target compound features a phenyl ring substituted at positions 3 and 4 with a morpholine sulfonyl group (-SO₂-morpholine) and a methoxy group (-OCH₃), respectively, along with an acetic acid (-CH₂COOH) side chain at position 1. The morpholine sulfonyl group imparts polarity and hydrogen-bonding capacity, while the methoxy group influences electronic effects on the aromatic ring.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₁₃H₁₇NO₆S PubChem
Molecular Weight 315.34 g/mol PubChem
Synonymous Names 2-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acetic acid PubChem
Synthetic Precursors 4-Methoxyacetophenone, morpholine, sulfur Patents

Synthesis Methodologies

Willgerodt-Kindler Reaction for Acetic Acid Side-Chain Formation

The Willgerodt reaction is a cornerstone for synthesizing phenylacetic acid derivatives. In this method, 4-methoxyacetophenone undergoes thioamide formation with morpholine and sulfur, followed by alkaline hydrolysis to yield the acetic acid moiety.

Procedure :

  • Thioacetomorpholide Synthesis :
    A mixture of 4-methoxyacetophenone (50 mmol), morpholine (60 mmol), and sublimed sulfur (60 mmol) is heated at 75°C in the presence of a fluoroboric acid-silica gel catalyst (HBF₄·SiO₂, 2.5 mmol). The reaction produces 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol in 88% yield after 3 hours.
  • Hydrolysis to Acetic Acid :
    The thioacetomorpholide intermediate is refluxed with 10% aqueous NaOH for 4 hours, followed by acidification with HCl to precipitate the crude product. Recrystallization from methanol yields pure this compound.
Table 2: Reaction Conditions and Yields
Step Reagents/Conditions Yield Purity
Thioamide Formation Morpholine, S₈, HBF₄·SiO₂, 75°C 88% 99.3%
Alkaline Hydrolysis 10% NaOH, reflux, 4 h 65–75% 99%

Sulfonation and Morpholine Substitution

Direct sulfonation of 4-methoxyphenylacetic acid introduces the morpholine sulfonyl group at position 3. Chlorosulfonic acid (ClSO₃H) is used to generate a sulfonic acid intermediate, which reacts with morpholine to form the sulfonamide.

Procedure :

  • Chlorosulfonation :
    4-Methoxyphenylacetic acid is treated with excess ClSO₃H at 0–5°C for 2 hours, yielding 3-chlorosulfonyl-4-methoxyphenylacetic acid.
  • Morpholine Addition :
    The sulfonyl chloride intermediate is reacted with morpholine in acetonitrile at 60°C for 1 hour, followed by aqueous workup. The product is purified via silica gel chromatography.

Key Insight :
The electron-withdrawing sulfonyl group deactivates the aromatic ring, ensuring subsequent reactions occur para to the methoxy group.

Catalytic and Solvent Systems

Role of Lewis Acids in Friedel-Crafts Acylation

Borontrifluoride etherate (BF₃·OEt₂) catalyzes the acylation of resorcinol with p-methoxyphenylacetic acid, forming 2,4-dihydroxy-4'-methoxydeoxybenzoin—a precursor to arylacetic acids.

Optimization :

  • Catalyst Loading : 4–6 equivalents of BF₃·OEt₂ achieve >90% conversion at 90°C.
  • Solvent-Free Conditions : Neat reactions reduce purification complexity and improve atom economy.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 3.70 (s, 3H, OCH₃), δ 3.60–3.40 (m, 8H, morpholine), δ 3.20 (s, 2H, CH₂COOH).
  • IR : Peaks at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl-acetic acid derivatives.

Scientific Research Applications

[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acid Derivatives

Substituent Variations on the Phenyl Ring
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point pKa Notable Features
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid C₁₄H₁₉NO₇S 345.37 4-OCH₃, 3-(morpholine-SO₂) Not reported Not reported Morpholine sulfonyl group enhances steric bulk and potential receptor binding .
4-Methoxy-3-(trifluoromethyl)phenylacetic acid C₁₀H₉F₃O₃ 234.18 4-OCH₃, 3-CF₃ 103–106°C Not reported Trifluoromethyl group increases lipophilicity and metabolic stability .
4-Methoxy-3-(trifluoromethoxy)phenylacetic acid C₁₀H₈F₃O₄ 255.17 4-OCH₃, 3-O-CF₃ Not reported Not reported Trifluoromethoxy group combines electron-withdrawing and hydrophobic effects .
4-Methoxyphenylacetic acid C₉H₁₀O₃ 166.18 4-OCH₃ Not reported 4.358 Simplest analog; used as a reference standard .

Key Observations :

  • The morpholine sulfonyl group in the target compound introduces a polar, bulky substituent, likely improving solubility in polar solvents compared to trifluoromethyl or trifluoromethoxy analogs .
  • Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups enhance metabolic resistance but reduce solubility due to hydrophobicity .
Sulfonyl Group Variations
Compound Name Molecular Formula Molecular Weight Key Substituents Applications
4-(Methylsulfonyl)phenylacetic acid C₉H₁₀O₄S 214.24 4-SO₂CH₃ Intermediate for etoricoxib synthesis; lacks methoxy and morpholine groups .
(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid C₁₅H₁₃FNO₅S 339.34 3-F, 4-OCH₃, sulfonamide Potential protease inhibition due to sulfonamide moiety .

Key Observations :

  • Sulfonamide-containing analogs (e.g., ) exhibit broader pharmacological activity, suggesting the target compound could be modified for similar applications .

Complex Heterocyclic Analogs

Compound Name Molecular Formula Molecular Weight Key Features
{1-[3-Chloro-4-(morpholine-4-sulfonyl)benzyl]-7-cyano-2-methylindolizin-3-yl}acetic acid C₂₃H₂₁ClN₄O₄S 501.95 CRTH2 antagonist for inflammatory diseases; indolizine core enhances receptor affinity .
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid C₁₄H₁₅N₃O₃S 313.35 Quinoxaline-morpholine hybrid; potential kinase inhibition .

Key Observations :

  • The target compound’s phenylacetic acid scaffold is less complex than indolizine or quinoxaline derivatives, making it easier to synthesize but possibly less target-specific .

Biological Activity

[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic effects, supported by data tables and case studies.

The compound features a methoxy group and a morpholine sulfonyl moiety, which contribute to its biological properties. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby preventing their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer).
  • Results : The compound exhibited significant inhibitory effects on cell proliferation with IC50 values ranging from 1.52 to 6.31 μM against the tested cancer cell lines, demonstrating selectivity over normal breast cells (MCF-10A) with a selectivity ratio of 5.5 to 17.5 times .
CompoundCell LineIC50 (μM)Selectivity Ratio
This compoundMDA-MB-2311.52 - 6.315.5 - 17.5
MCF-7--
MCF-10A--

2. Enzyme Inhibition

The compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors:

  • Inhibition Potency : The IC50 values for CA IX inhibition ranged from 10.93 nM to 25.06 nM, indicating high potency and selectivity compared to CA II .
EnzymeIC50 (μM)
CA IX0.011 - 0.026
CA II1.55 - 3.92

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogens Tested : Significant inhibition was observed against Staphylococcus aureus and Klebsiella pneumoniae.
  • Results : At a concentration of 50 μg/mL, the compound exhibited an inhibition percentage of approximately 80% against S. aureus .

Case Studies

Several case studies have demonstrated the efficacy of this compound in specific applications:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with the compound led to a significant increase in apoptotic cells, evidenced by a 22-fold increase in annexin V-FITC positive staining compared to control groups .
  • Antidiabetic Potential : Research indicated that derivatives containing morpholine structures could exhibit antidiabetic activity by acting as inhibitors of α-glucosidase, suggesting further exploration of related compounds for metabolic disorders .

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